molecular formula C19H20ClN3O5S B2359551 N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 954701-46-3

N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2359551
CAS RN: 954701-46-3
M. Wt: 437.9
InChI Key: RCZRBWXQZGJASB-UHFFFAOYSA-N
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Description

N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C19H20ClN3O5S and its molecular weight is 437.9. The purity is usually 95%.
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Scientific Research Applications

Structural Insights and Analogue Studies

N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide belongs to a class of compounds known for their significant structural and biological relevance. Studies have explored the structural properties and potential applications of compounds with similar core structures.

  • DNA Interaction and Biological Staining:

    • Hoechst 33258, a compound structurally related to the mentioned benzamide, is known for its strong binding to the minor groove of double-stranded B-DNA, preferring AT-rich sequences. This binding characteristic makes it an invaluable tool in the field of molecular biology, particularly for DNA staining and chromosomal analysis in plant cell biology (Issar & Kakkar, 2013).
  • Synthetic Routes and Structural Properties:

    • Research into the synthesis of novel compounds with structural similarities reveals intricate details about their conformation and potential reactivity. The study of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, for instance, provides insight into the conformation of products through high-resolution spectroscopy and ab initio calculations, which might be relevant for understanding the structural properties of related benzamides (Issac & Tierney, 1996).
  • Pharmacology and Drug Design:

    • The compound's core structure might be analogous to those used in pharmacological applications. For example, imidazole derivatives, including some with benzimidazole structures, have shown antitumor activity. These compounds are significant for drug design, offering a framework for synthesizing compounds with various biological properties (Iradyan et al., 2009).
  • Biological Effects and Toxicology:

    • Understanding the biological impact and toxicological profile of structurally similar compounds is crucial. For instance, studies on acetamide and formamide derivatives provide comprehensive insights into their biological consequences and environmental toxicology, which might be applicable when considering the safety and environmental impact of related benzamides (Kennedy, 2001).
  • Antituberculosis Activity:

    • Organotin(IV) complexes have demonstrated astonishing antituberculosis activity. The biological activity of such compounds is influenced by their ligand environment, structure, and mechanism of action, which might provide insights for the therapeutic potential of structurally related benzamides (Iqbal et al., 2015).
  • Synthesis and Industrial Applications:

    • The practical synthesis of compounds with intricate structures like 5,5′-Methylene-bis(benzotriazole) reveals scalable and environmentally benign methods. Such methodologies could be relevant for the synthesis of structurally related benzamides, highlighting their potential in various industrial applications (Gu et al., 2009).

properties

IUPAC Name

N-[[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5S/c1-22(2)29(26,27)17-9-3-13(4-10-17)18(24)21-11-16-12-23(19(25)28-16)15-7-5-14(20)6-8-15/h3-10,16H,11-12H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZRBWXQZGJASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(4-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

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